molecular formula C21H19ClN4O2S B2563887 N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899755-84-1

N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2563887
CAS No.: 899755-84-1
M. Wt: 426.92
InChI Key: OARRXFDWGPZRMD-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[3,4-c]pyrazole class, which is known for various pharmacological effects including anti-inflammatory and antimicrobial properties. The following sections will explore its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H16ClN3O3SC_{15}H_{16}ClN_{3}O_{3}S. The synthesis typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent modifications to introduce the chlorobenzyl and p-tolyl groups. Common reagents used in the synthesis include thionyl chloride and p-toluidine, with reaction conditions often involving heating under reflux in solvents like dichloromethane or ethanol.

Antimicrobial Properties

Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds within this class have been shown to disrupt bacterial cell integrity, leading to cell lysis. Specifically, a derivative similar to this compound demonstrated effective antibacterial properties against various strains of bacteria by damaging cell membranes, resulting in cytosolic leakage and eventual cell death .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole compounds have also been evaluated for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .

Antioxidant Activity

In addition to antimicrobial and anti-inflammatory properties, studies have highlighted the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives. For example, these compounds were tested against oxidative stress induced by 4-nonylphenol in red blood cells of African catfish (Clarias gariepinus). The results indicated that the compounds could mitigate oxidative damage by reducing erythrocyte malformations .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[3,4-c]pyrazole derivatives found that certain modifications significantly enhanced their antimicrobial potency. The derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed a correlation between structural modifications (such as halogen substitutions) and increased antibacterial activity .

CompoundStructure ModificationMinimum Inhibitory Concentration (MIC)
ANo modification128 µg/mL
B2-Chlorobenzyl32 µg/mL
Cp-Tolyl16 µg/mL

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives, researchers evaluated their ability to inhibit LPS-induced inflammation in macrophages. The study reported a significant reduction in TNF-α production when treated with specific derivatives compared to controls .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-13-6-8-15(9-7-13)26-19(16-11-29-12-18(16)25-26)24-21(28)20(27)23-10-14-4-2-3-5-17(14)22/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARRXFDWGPZRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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